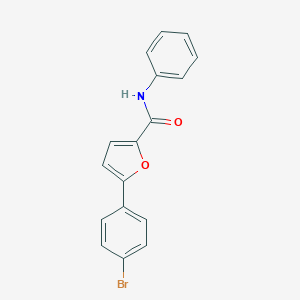

5-(4-bromophenyl)-N-phenyl-2-furamide

Description

Properties

Molecular Formula |

C17H12BrNO2 |

|---|---|

Molecular Weight |

342.2 g/mol |

IUPAC Name |

5-(4-bromophenyl)-N-phenylfuran-2-carboxamide |

InChI |

InChI=1S/C17H12BrNO2/c18-13-8-6-12(7-9-13)15-10-11-16(21-15)17(20)19-14-4-2-1-3-5-14/h1-11H,(H,19,20) |

InChI Key |

ACFDHRGCMPAHBH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Scientific Research Applications

Neuroprotective Properties

The compound exhibits promising neuroprotective effects, which have been highlighted in various studies. Research indicates that compounds with similar structures can prevent neuronal death associated with conditions such as stroke. The furan moiety in 5-(4-bromophenyl)-N-phenyl-2-furamide is believed to modulate cellular signaling pathways, enhancing its protective properties against neurodegeneration.

Antibacterial Activity

This compound has shown significant antibacterial properties, especially against drug-resistant bacteria. In vitro studies have demonstrated its effectiveness against strains such as Acinetobacter baumannii and Klebsiella pneumoniae, particularly those producing New Delhi metallo-beta-lactamase (NDM) .

Research Findings

- Inhibition Studies : The compound was evaluated using the agar well diffusion method, revealing robust antibacterial activity compared to standard antibiotics .

- Docking Studies : Molecular docking simulations have confirmed strong interactions between this compound and bacterial targets, indicating potential as a lead compound for new antibacterial agents .

Synthesis of Derivatives

The unique structure of this compound allows for the synthesis of various derivatives that may possess enhanced biological activities. For instance, derivatives synthesized through Suzuki–Miyaura cross-coupling reactions have been explored for their potential applications in treating different diseases .

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-Bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide | Contains trifluoromethyl group | Enhanced metabolic stability |

| N-(2-Chlorophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide | Chlorine instead of bromine | Different reactivity profile |

| N-(4-Bromophenyl)furan-2-carboxamide | Simplified structure | Effective against NDM-positive bacteria |

Case Studies and Research Insights

Recent studies have emphasized the therapeutic potential of this compound and its derivatives:

- Neuroprotection Studies : Investigations into its neuroprotective effects have shown that it can reduce neuronal apoptosis in models of acute injury, suggesting its utility in treating neurodegenerative diseases.

- Antibacterial Efficacy : A study highlighted that the compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics against resistant strains, suggesting it could serve as a potent antibacterial agent .

- Synthesis and Characterization : The synthesis of various derivatives has been documented, showcasing their potential applications in both antibacterial and anticancer therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogues and their substituent variations:

Key Observations :

- Halogen Effects : Bromine at the 4-position (as in the target compound) increases molecular weight and lipophilicity compared to chlorine or methyl substituents .

- Phenyl Modifications : The N-phenyl group in the target compound is simpler than derivatives with sulfamoyl () or morpholinyl () groups, which introduce polar or bulky moieties.

- Bioisosteric Replacements : The sulfamoyl group in 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide enhances solubility, while the morpholinyl group in 's compound may improve blood-brain barrier penetration .

Comparison with Analogues :

- N-(4-Benzoylphenyl) Derivatives (): Synthesized via aminobenzophenone substitutions, yielding compounds with extended π-systems for enhanced receptor binding.

- Sulfonamide Derivatives () : Require additional steps to introduce sulfamoyl groups, increasing synthetic complexity .

Anti-inflammatory Activity

- Oxadiazole Analogues : Compounds like 1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one exhibit 59.5% inhibition of carrageenan-induced edema at 20 mg/kg, comparable to indomethacin (64.3%) .

Antimicrobial and Metabolic Effects

Physicochemical Properties

| Property | This compound | 5-Bromo-N-(4-bromophenyl)-2-furamide | 5-Bromo-N-(4-isopropylphenyl)-2-furamide |

|---|---|---|---|

| Molecular Weight | 363.19 | 344.99 | 306.16 |

| LogP (Estimated) | ~3.5 | ~3.8 | ~4.2 |

| Solubility | Low (lipophilic) | Very Low | Moderate (due to isopropyl) |

Notes:

- The target compound’s bromine substitution balances lipophilicity and steric bulk, optimizing membrane permeability.

- Isopropyl groups () increase hydrophobicity but may reduce metabolic stability .

Preparation Methods

Amidation of Furan-2-carbonyl Chloride with 4-Bromoaniline

The most widely documented method involves the direct amidation of furan-2-carbonyl chloride (1 ) with 4-bromoaniline (2 ) under mild conditions. As reported in a MDPI Pharmaceuticals study, this reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving a 94% yield of N-(4-bromophenyl)furan-2-carboxamide (3 ) at room temperature. The mechanism follows nucleophilic acyl substitution, where TEA neutralizes HCl byproducts, driving the reaction to completion.

Reaction Conditions:

-

Molar Ratio: 1:1 (furan-2-carbonyl chloride to 4-bromoaniline)

-

Base: Triethylamine (1.2 equivalents)

-

Solvent: Anhydrous DCM

-

Temperature: 25°C

-

Reaction Time: 4–6 hours

Purification via flash column chromatography (ethyl acetate/hexane, 20:80) ensures >95% purity, as confirmed by ¹H NMR and mass spectrometry.

Suzuki–Miyaura Cross-Coupling for Functionalization

A secondary pathway involves functionalizing pre-synthesized N-(4-bromophenyl)furan-2-carboxamide (3 ) via Suzuki–Miyaura cross-coupling. This method, detailed in the same MDPI study, employs aryl boronic acids (4 ) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to introduce diverse substituents at the bromine site.

Optimized Protocol:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Potassium phosphate (3 equivalents)

-

Solvent System: Toluene/water (4:1 v/v)

-

Temperature: 110°C (reflux)

-

Reaction Time: 8–18 hours

Yields for derivatives (5a–i ) range from 32% to 83%, depending on the boronic acid’s electronic and steric properties. For instance, electron-deficient boronic acids (e.g., 4-cyanophenyl) exhibit lower yields due to reduced nucleophilicity.

Alternative Methodologies from Patent Literature

Copper-Mediated Ullmann Coupling

A patent by Google Patents (US3497525A) describes Ullmann-type coupling for synthesizing furan-benzimidazole hybrids, which can be adapted for 5-(4-bromophenyl)-N-phenyl-2-furamide. This method uses copper(II) chloride to facilitate aryl-amide bond formation between furan-2-carboxylic acid derivatives and aryl halides.

Key Parameters:

-

Catalyst: CuCl₂ (10 mol%)

-

Ligand: 1,10-Phenanthroline

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 120°C

-

Yield: ~60–70%

While less efficient than palladium catalysis, this approach avoids expensive transition metals, making it cost-effective for large-scale synthesis.

Microwave-Assisted Synthesis

Recent advancements in US5214042A highlight microwave-assisted amidation for accelerated reaction kinetics. By irradiating furan-2-carbonyl chloride and 4-bromoaniline in acetonitrile at 150°C, reaction times reduce from hours to minutes (≤30 minutes).

Advantages:

-

Energy Efficiency: 80% reduction in thermal energy input

-

Scalability: Compatible with continuous-flow reactors

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Challenges

Side Reactions and Mitigation

-

Hydrolysis of Furan-2-carbonyl Chloride: Exposure to moisture leads to carboxylic acid formation, reducing yields. Anhydrous conditions and molecular sieves are critical.

-

Homocoupling in Suzuki Reactions: Excess Pd(0) catalysts may cause aryl-aryl coupling. Optimizing Pd loading (≤5 mol%) and using degassed solvents mitigate this issue.

Role of Solvent Polarity

Polar aprotic solvents (DMF, DCM) enhance electrophilicity of the acyl chloride, accelerating amidation. Nonpolar solvents (toluene) improve Suzuki coupling efficiency by stabilizing Pd intermediates.

Industrial-Scale Production Considerations

Q & A

Basic Question: What are the recommended synthetic routes for 5-(4-bromophenyl)-N-phenyl-2-furamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 5-(4-bromophenyl)furan-2-carbaldehyde (synthesized via Suzuki coupling between 5-bromofuran-2-carbaldehyde and 4-bromophenylboronic acid ) with aniline derivatives.

- Step 2: Activation of the carbonyl group using reagents like oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) under reflux, followed by coupling with N-phenylamine in the presence of DMAP (4-dimethylaminopyridine) as a catalyst .

Optimization Tips: - Use polar aprotic solvents (e.g., DMF) at 60–70°C to enhance reaction rates .

- Monitor reaction progress via TLC and purify intermediates via column chromatography to minimize byproducts .

Advanced Question: How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding torsional angles and halogen bonding?

Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at 294 K .

- Refinement: Employ SHELXL for structure refinement, accounting for potential disorder in the bromophenyl or furan rings .

- Analysis: Calculate dihedral angles between the furan and bromophenyl rings (typically <5° for planar systems) and identify C–Br···O halogen bonds using Mercury software .

Note: Disorder modeling (e.g., split occupancy for overlapping atoms) may be required to improve R-factors (<0.05) .

Basic Question: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR:

- ¹H NMR: Look for characteristic furan proton signals at δ 6.5–7.5 ppm and aromatic protons from the bromophenyl group at δ 7.3–7.8 ppm .

- ¹³C NMR: Confirm the carbonyl (C=O) peak at ~160 ppm and bromine-induced deshielding in the aromatic carbons .

- IR: Identify the amide C=O stretch at ~1650–1700 cm⁻¹ and furan C–O–C vibrations at ~1015 cm⁻¹ .

Advanced Question: How can researchers address contradictions in pharmacological data, such as varying IC₅₀ values in enzyme inhibition assays?

Methodological Answer:

- Experimental Design:

- Standardize assay conditions (pH, temperature, solvent) to minimize variability. For example, use DMSO at ≤1% v/v to avoid solvent toxicity .

- Include positive controls (e.g., known endothelin receptor antagonists for comparative studies) .

- Data Analysis:

- Perform dose-response curves in triplicate and use nonlinear regression (GraphPad Prism) to calculate IC₅₀.

- Validate outliers via LC-MS to check for compound degradation .

Basic Question: What methods ensure high purity of this compound for biological testing?

Methodological Answer:

- Purification: Use preparative HPLC with a C18 column (MeOH:H₂O = 70:30, 1 mL/min) to isolate the compound (>95% purity) .

- Characterization: Confirm purity via:

Advanced Question: How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with targets like endothelin receptors. Parameterize the bromine atom with corrected van der Waals radii (1.85 Å) .

- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze hydrogen bonds between the amide group and Asp147/His151 residues .

Basic Question: How does the bromine substituent influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Stability Studies:

- Thermal Analysis: Perform TGA/DSC to determine decomposition temperatures (>200°C indicates thermal stability) .

- pH Stability: Incubate the compound in buffers (pH 2–12) for 24h and monitor degradation via HPLC. Bromophenyl groups enhance stability at pH 7–9 .

Advanced Question: What strategies identify and characterize synthetic byproducts in this compound synthesis?

Methodological Answer:

- Byproduct Detection: Use LC-MS (ESI+) to detect masses corresponding to:

- Isolation: Employ flash chromatography (hexane:EtOAc = 4:1) to separate byproducts for NMR/IR analysis .

Basic Question: What crystallographic databases and software are recommended for depositing and validating the structure of this compound?

Methodological Answer:

- Deposition: Submit CIF files to the Cambridge Structural Database (CSD) or CCDC. Include H-atom positions refined using SHELXL .

- Validation: Use PLATON to check for missed symmetry, R-int values (<5%), and ADDSYM alerts .

Advanced Question: How do structural modifications (e.g., replacing bromine with chlorine) alter the compound’s bioactivity?

Methodological Answer:

- SAR Studies: Synthesize analogs (e.g., 5-(4-chlorophenyl)-N-phenyl-2-furamide) and compare:

- Lipophilicity: Measure logP values (e.g., bromine increases logP by ~0.5 vs. chlorine) .

- Bioactivity: Test in receptor-binding assays; bromine’s larger atomic radius may enhance hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.